n-Benzyl-4-bromobenzamide
Overview
Description
Synthesis Analysis
The synthesis of n-Benzyl-4-bromobenzamide and related compounds has been explored through various chemical routes. For instance, the compound has been synthesized effectively by condensation reactions involving 4-bromobenzoic hydrazide and other reactants. These methods often employ catalysts and specific conditions to achieve high yields and selectivity. The synthesis of related benzylideneaniline compounds, like N-(4-bromobenzylidene)-4-fluoroaniline, demonstrates the versatility of approaches in modifying the benzamide core to achieve desired functionalities and properties (Arunagiri et al., 2018).
Molecular Structure Analysis
The molecular structure of n-Benzyl-4-bromobenzamide has been characterized using techniques such as X-ray crystallography, which reveals its crystalline form and intermolecular interactions. For example, a related compound, (E) -4-Bromo- N '-(2,4-dihydroxy-benzylidene) benzohydrazide, was found to crystallize in the monoclinic system with specific space group, indicating intricate patterns of hydrogen bonding and π-π interactions stabilizing the structure (Arunagiri et al., 2018).
Chemical Reactions and Properties
n-Benzyl-4-bromobenzamide participates in various chemical reactions, including coupling reactions facilitated by catalysts such as palladium. These reactions are essential for creating complex organic molecules, highlighting the role of bromobenzamides in synthetic organic chemistry. The compound's reactivity is influenced by the presence of the bromine atom, which acts as a good leaving group or as a site for nucleophilic attack in substitution reactions (Chen et al., 2013).
Physical Properties Analysis
The physical properties of n-Benzyl-4-bromobenzamide, such as melting point, solubility, and crystal structure, are crucial for its application in various domains. These properties can be tailored through synthetic modifications, as seen in the synthesis and characterization of related compounds. Techniques like thermogravimetric analysis and differential thermal analysis help in understanding the stability and phase behavior of these compounds (Subashini et al., 2021).
Chemical Properties Analysis
The chemical properties of n-Benzyl-4-bromobenzamide, including its reactivity in various chemical environments, are a subject of interest. Studies on related compounds show that the presence of substituents on the benzene ring, such as bromine, can significantly affect the compound's reactivity in chemical reactions, such as oxidative debenzylation and coupling reactions. These properties are essential for designing synthesis pathways and for the application of these compounds in medicinal chemistry and material science (Moriyama et al., 2014).
Scientific Research Applications
Anti-Inflammatory Properties
N-Benzyl-4-bromobenzamide (NBBA) has been studied for its potential anti-inflammatory effects. A study conducted by Aroonrerk et al. (2015) evaluated the effect of NBBA on IL-6 and prostaglandin E2 production in human gingival fibroblasts induced by lipopolysaccharide. The research found that NBBA exhibited significant anti-inflammatory activity, inhibiting IL-6 and PGE2 production, suggesting its potential application in treating inflammatory conditions like periodontal disease (Aroonrerk, Niyomtham, & Yingyoungnarongkul, 2015).
Catalytic Applications
The compound has also been investigated in the context of catalytic reactions. The study by Cavalheiro et al. (2019) demonstrated the dual functionality of a related compound, 1,2-bis(4-bromobenzamide)benzene, which can act as a PdCl2 ligand or as a reactant in the Suzuki coupling reaction under specific conditions. This highlights the potential application of NBBA derivatives in organic synthesis and catalysis (Cavalheiro, Nobre, & Kessler, 2019).
Safety And Hazards
The safety data sheet for n-Benzyl-4-bromobenzamide suggests avoiding contact with skin and eyes, and avoiding inhalation of dust . It is recommended to keep the compound in a dry, cool, and well-ventilated place and to keep the container tightly closed . It is also advised to take measures to prevent the build-up of electrostatic charge .
Future Directions
properties
IUPAC Name |
N-benzyl-4-bromobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXPLHLLCIBNAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354758 | |
Record name | n-benzyl-4-bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Benzyl-4-bromobenzamide | |
CAS RN |
80311-89-3 | |
Record name | n-benzyl-4-bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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